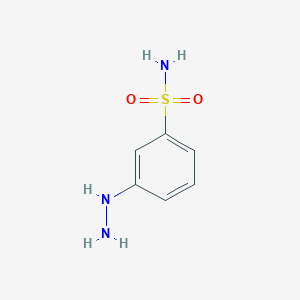

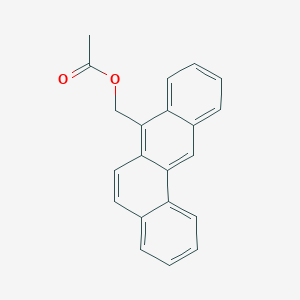

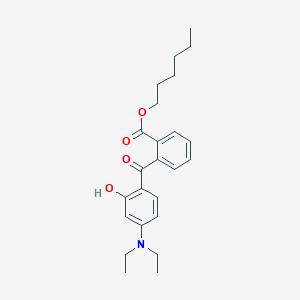

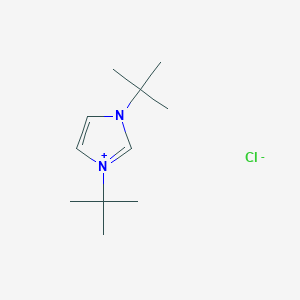

![molecular formula C17H22N4O3 B135723 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide CAS No. 501120-38-3](/img/structure/B135723.png)

4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound is likely to possess unique properties due to the presence of the ethoxybenzoyl group and the propyl substitution on the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of related compounds involves the reaction of amino-pyrazole carboxamides with various aldehydes, ketones, or acyl chlorides . These reactions typically proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and/or condensation reactions. The specific synthesis of "4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide" is not detailed in the provided papers, but it can be inferred that a similar approach could be utilized, involving the reaction of an appropriate amino-pyrazole precursor with 2-ethoxybenzoyl chloride or a related compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide information on the electronic environment of the atoms, the presence of functional groups, and the three-dimensional arrangement of the atoms in the crystal lattice. Hydrogen bonding is a common feature in the crystal structures of these compounds, which can lead to the formation of supramolecular structures such as chains, rings, or frameworks . The specific molecular structure of "4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide" would likely exhibit similar characteristics, with potential hydrogen bonding between the amide NH and the carbonyl O or other hydrogen bond acceptors.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions, including further functionalization of the pyrazole ring, condensation to form more complex heterocyclic systems, and participation in cycloaddition reactions . The reactivity of these compounds is often dictated by the substituents present on the pyrazole ring and the nature of the functional groups. For example, amino groups can act as nucleophiles, while carbonyl groups can serve as electrophiles in various organic transformations. The specific reactivity of "4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide" would depend on the electronic effects of the ethoxybenzoyl and propyl groups, which could influence the compound's participation in reactions such as nucleophilic substitution or electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure . For example, the introduction of alkyl or alkoxy groups can affect the lipophilicity of the compound, which in turn can influence its solubility in organic solvents or water. The presence of hydrogen bond donors and acceptors, such as amide groups, can lead to higher melting points due to the formation of intermolecular hydrogen bonds. The thermal stability of these compounds can be assessed using techniques like thermogravimetric analysis (TGA), and their optical properties can be studied using UV-Visible spectroscopy . The specific physical and chemical properties of "4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide" would need to be determined experimentally, but it is likely to exhibit properties consistent with other structurally similar pyrazole derivatives.

Applications De Recherche Scientifique

Cytotoxic Activities

The cytotoxicity of various pyrazole derivatives, including some that are structurally related to 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, has been explored in scientific research. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Similarly, another study by Hassan et al. (2015) focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, assessing their cytotoxicity against various human cancer cell lines (Hassan et al., 2015).

Synthesis and Characterization

Several studies have concentrated on the synthesis and characterization of pyrazole derivatives. For example, Miyashita et al. (1990) described the preparation of pyrazolo[3,4-d]pyrimidine derivatives, a process that could be relevant to the synthesis of 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide (Miyashita et al., 1990).

Antimicrobial Agents

Research on pyrazole derivatives also includes their potential as antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial and antifungal activity (Holla et al., 2006).

Antiviral Activity

The antiviral activity of pyrazole derivatives has been a topic of interest in scientific research. Saxena et al. (1990) synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues and evaluated their activity against human cytomegalovirus and herpes simplex virus (Saxena et al., 1990).

Auxin Activities

The use of pyrazole derivatives in exploring auxin activities has also been reported. Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and evaluated their auxin activities and potential antiblastic effects on wheat gemma (Yue et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

4-[(2-ethoxybenzoyl)amino]-1-methyl-5-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)20-21(12)3)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNOLZIPTBNLMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)N)NC(=O)C2=CC=CC=C2OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452335 |

Source

|

| Record name | 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

CAS RN |

501120-38-3 |

Source

|

| Record name | 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

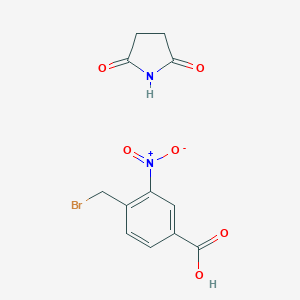

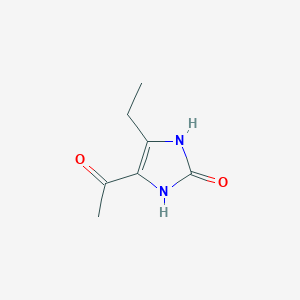

![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)